![molecular formula C11H11BrN2O3 B8157755 (2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone](/img/structure/B8157755.png)
(2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a benzene ring substituted with bromine, a nitro group, and a pyrrolidin-1-yl-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:
Bromination: The substitution of a hydrogen atom on the benzene ring with a bromine atom.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Reduction: 3-Amino-4-(pyrrolidin-1-yl-carbonyl)-1-nitro-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(morpholin-1-yl-carbonyl)-1-nitro-benzene: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-Bromo-4-(piperidin-1-yl-carbonyl)-1-nitro-benzene: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidin-1-yl-carbonyl group, which can influence its chemical reactivity and biological activity differently compared to similar compounds with different substituents.
Properties
IUPAC Name |
(2-bromo-4-nitrophenyl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-10-7-8(14(16)17)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMFKRCEPZQJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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